molecular formula C15H16FN3O2S B3011745 2-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide CAS No. 869075-27-4

2-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide

Cat. No.: B3011745
CAS No.: 869075-27-4
M. Wt: 321.37
InChI Key: VDFPBQFMBWJQQP-UHFFFAOYSA-N
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Description

2-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzenesulfonamide and phenethylamine as the primary starting materials.

    Carbamimidoylation: The phenethylamine undergoes a reaction with a carbodiimide reagent to form the carbamimidoyl group.

    Coupling Reaction: The final step involves coupling the fluorinated benzenesulfonamide with the carbamimidoylated phenethylamine under appropriate conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: The carbamimidoyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Reduction Products: Reduced forms with different oxidation states.

Scientific Research Applications

2-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, while the carbamimidoyl group can form covalent bonds with target proteins. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-fluorobenzenesulfonimide: A related compound used as a fluorinating agent in organic synthesis.

    N-phenethylcarbamimidoylbenzenesulfonamide: Lacks the fluorine atom but shares similar structural features.

    Fluorinated Benzenesulfonamides: A class of compounds with varying substituents on the benzene ring.

Uniqueness

2-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is unique due to the presence of both the fluorine atom and the carbamimidoyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonyl-2-(2-phenylethyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-13-8-4-5-9-14(13)22(20,21)19-15(17)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFPBQFMBWJQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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